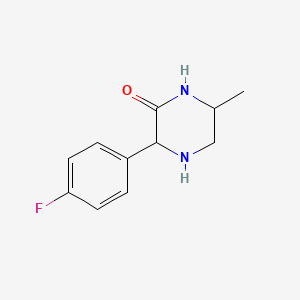
3-(4-Fluorophenyl)-6-methylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-6-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one typically involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide. This intermediate is then cyclized with methylamine to yield the desired piperazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)-6-methylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
2-(4-Fluorophenyl)piperazine: Similar structure but lacks the methyl group.
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of a piperazine ring.
Uniqueness
3-(4-Fluorophenyl)-6-methylpiperazin-2-one is unique due to the presence of both the fluorophenyl and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
特性
分子式 |
C11H13FN2O |
|---|---|
分子量 |
208.23 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-13-10(11(15)14-7)8-2-4-9(12)5-3-8/h2-5,7,10,13H,6H2,1H3,(H,14,15) |
InChIキー |
BKQJMUPISSYQPW-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(C(=O)N1)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane](/img/structure/B13168019.png)

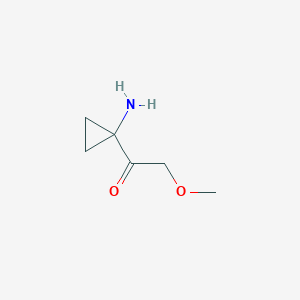
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13168039.png)
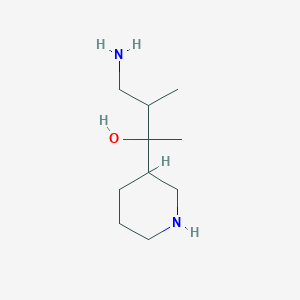

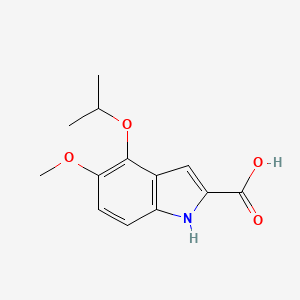
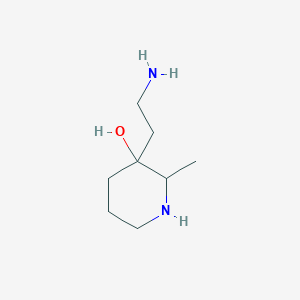
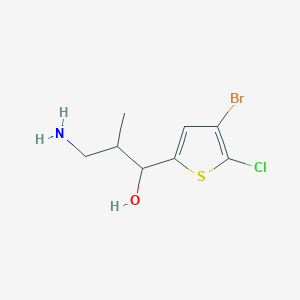
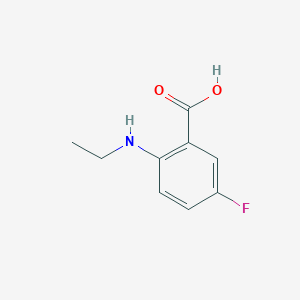

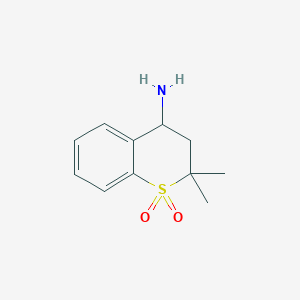

![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)
